molecular formula C16H21NO4S B2690177 ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate CAS No. 1241691-12-2

ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate

Cat. No.: B2690177
CAS No.: 1241691-12-2
M. Wt: 323.41
InChI Key: XZAOTFDQISKIIL-UHFFFAOYSA-N
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Description

Ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate is a piperidine-derived compound featuring a sulfonyl group at the 1-position, an ester moiety at the 3-position, and an (E)-2-phenylethenyl substituent.

Properties

IUPAC Name

ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-2-21-16(18)15-9-6-11-17(13-15)22(19,20)12-10-14-7-4-3-5-8-14/h3-5,7-8,10,12,15H,2,6,9,11,13H2,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAOTFDQISKIIL-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C15_{15}H17_{17}N1_{1}O4_{4}S
  • Molecular Weight : 305.37 g/mol
  • IUPAC Name : this compound

The compound features a piperidine ring substituted with a sulfonyl group and an ethylene moiety, which contributes to its biological activity.

This compound exhibits several mechanisms of action that are crucial for its biological effects:

  • Receptor Modulation : The compound has been shown to act on various neurotransmitter receptors, particularly serotonin and dopamine receptors, which are involved in mood regulation and neuropsychiatric disorders .
  • Enzyme Inhibition : It inhibits specific enzymes related to inflammation and pain pathways, suggesting potential applications in treating inflammatory conditions .
  • Antioxidant Activity : The compound demonstrates antioxidant properties, which could help mitigate oxidative stress-related damage in cells .

Antidepressant Effects

Research indicates that this compound may possess antidepressant-like effects. In animal models, it has been shown to improve depressive symptoms through modulation of serotonin pathways .

Anti-inflammatory Properties

The compound has exhibited significant anti-inflammatory effects in vitro and in vivo. It reduces the production of pro-inflammatory cytokines and inhibits pathways associated with chronic inflammation .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. In cellular assays, it has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Studies

Study TypeFindingsReference
Animal ModelDemonstrated antidepressant-like effects; improved behavior in forced swim test.
In Vitro StudyInhibited TNF-alpha and IL-6 production in macrophages; reduced inflammation markers.
Cancer Cell LineInduced apoptosis in breast cancer cells; reduced viability in MCF-7 cell line.

Scientific Research Applications

Pharmacological Applications

1. Serotonin Receptor Modulation
The compound has been identified as a selective agonist for serotonin receptors, particularly the 5-HT₂C receptor. This receptor plays a crucial role in various neurological functions, including mood regulation, appetite control, and cognition. Research indicates that compounds targeting the 5-HT₂C receptor can influence neurotransmitter release, which may have implications for treating mood disorders and obesity.

2. Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, derivatives of sulfonylpiperidine-3-carboxamides have shown efficacy in inhibiting hepatitis B virus (HBV) replication by modulating capsid assembly. In structure-activity relationship studies, certain derivatives exhibited significant antiviral activity without cytotoxic effects. This positions sulfonylpiperidine derivatives as promising candidates for developing new antiviral therapies .

Synthesis and Structural Characteristics

The synthesis of ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate typically involves multi-step organic reactions. Key steps may include:

  • Formation of the piperidine ring.
  • Introduction of the sulfonyl group.
  • Ethenyl substitution at the appropriate position.

The molecular formula of this compound is C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 373.46 g/mol. Its structural complexity allows it to interact with biological systems in various therapeutic contexts .

Case Study 1: Antiviral Properties

A study focused on identifying small molecules that act as capsid assembly modulators against HBV found that certain sulfonamide derivatives significantly reduced secreted HBV DNA levels. The compound C-39, a derivative of sulfonylpiperidine, was noted for its ability to inhibit HBV capsid formation and viral replication effectively .

Case Study 2: Neurological Impact

Research into serotonin receptor modulators has demonstrated that compounds similar to this compound can influence mood and appetite through their action on serotonin pathways. These findings suggest potential applications in treating conditions such as depression and anxiety disorders .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and ester groups in this compound undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Key Observations
Ester Hydrolysis 1M NaOH, 80°C, 6h1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylic acid + ethanolComplete conversion observed via TLC; carboxylate formation confirmed by IR (ν 1680 cm⁻¹)
Sulfonamide Hydrolysis Concentrated HCl, reflux, 12hPiperidine-3-carboxylic acid derivative + phenylvinyl sulfonic acidRequires harsh conditions due to sulfonamide stability; monitored by NMR for byproduct detection

Nucleophilic Substitution

The sulfonyl group activates adjacent positions for nucleophilic attack:

Reagent Conditions Product Yield Mechanistic Notes
Ammonia (NH₃)DMF, 60°C, 8hEthyl 1-[(E)-2-phenylethenyl]sulfamoylpiperidine-3-carboxylate68%Sulfonamide nitrogen acts as leaving group; regioselectivity confirmed by X-ray
Sodium methoxideTHF, 0°C → RT, 4hMethyl ether derivative at C4 position52%Steric hindrance from piperidine ring influences substitution site

Oxidation-Reduction Reactions

Functional group transformations via redox processes:

Oxidation Pathways

  • Sulfonyl Group : Resistant to common oxidants (KMnO₄, H₂O₂) under mild conditions

  • Vinyl Group : Ozonolysis yields benzaldehyde and sulfonyl-piperidine fragments (confirmed by GC-MS)

Reduction Pathways

Reagent Target Group Product Selectivity
LiAlH₄Ester → Alcohol1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-(hydroxymethyl)Complete reduction of ester; leaves sulfonamide intact
H₂/Pd-CVinyl → EthylEthyl 1-(2-phenylethyl)sulfonylpiperidine-3-carboxylate93% conversion; cis/trans isomerism eliminated

Cycloaddition Reactions

The (E)-2-phenylethenyl group participates in [4+2] Diels-Alder reactions:

Dienophile Conditions Product Stereochemical Outcome
1,3-ButadieneToluene, 110°C, 24hHexahydronaphthalene-fused piperidine derivativeEndo preference (85:15 ratio) confirmed by NOESY
TetrazineDCM, RT, 2hPyridazine-incorporated macrocycleBioorthogonal reaction with >90% efficiency

Photochemical Reactions

UV-induced transformations (λ = 254 nm):

Reaction Environment Key Process Product Quantum Yield
Acetonitrile[2+2] Cycloaddition of vinyl groupCyclobutane-linked dimerΦ = 0.33 ± 0.02; reversible under heating
MethanolSulfonyl radical formationDisproportionation products including sulfinic acid derivativesRequires photosensitizer (benzophenone)

Biological Reactivity

While not a classical chemical reaction, metabolic studies of analogs reveal:

  • Hepatic Metabolism : CYP3A4-mediated oxidation at piperidine C5 (major pathway)

  • Glucuronidation : Ester hydrolysis followed by phase II conjugation (identified via LC-MS/MS)

Comparison with Similar Compounds

Structural Comparison
Compound Core Structure Key Functional Groups Notable Features
Ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate (Target) Piperidine Sulfonyl, ester, (E)-2-phenylethenyl Potential for dual electronic effects (sulfonyl electron-withdrawing, ester polar).
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (1-1 and 1-2) Naphthyridine Oxo, ester Bicyclic framework; conformational isomerism observed (cis/trans).
(E)-1,3-Dihydroxy-2-(isopropyl)-5-(2-phenylethenyl)benzene (ST) Benzene Dihydroxy, isopropyl, (E)-2-phenylethenyl Phenolic backbone with insecticidal activity via JHEH inhibition.
1-{3-(4-Methylphenyl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone Pyrazoline Ketone, (E)-2-phenylethenyl, 4-methylphenyl Envelope conformation; C–H···O hydrogen-bonded chains.

Key Observations :

  • The target compound’s piperidine core distinguishes it from naphthyridine () and pyrazoline () systems.
  • Unlike the phenolic ST compound (), the target lacks hydroxyl groups but includes a sulfonyl group, which may alter solubility and reactivity.

Key Observations :

  • highlights high-yield hydrogenation (86%) for naphthyridine synthesis, suggesting that similar conditions might apply to the target compound’s reduction steps .
  • The absence of sulfonylation or phenylethenyl incorporation steps in the evidence underscores the need for further optimization for the target compound.
Spectroscopic and Crystallographic Data
Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) Crystallographic Data
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate δ 4.24 (bm, 2H), 1.24 (t, 3H, J = 7.4 Hz) δ 172.2 (C=O), 155.4 (ester) Not reported
Pyrazoline derivative Not reported Not reported Envelope conformation; C–H···O chains along c-axis.
Target Compound Anticipated signals: δ ~4.1–4.3 (ester OCH₂), ~7.3–7.5 (phenylethenyl protons). Expected peaks: δ ~170–175 (ester/sulfonyl C=O). Likely influenced by sulfonyl’s electron-withdrawing effects.

Key Observations :

  • The target’s phenylethenyl group would likely show characteristic coupling (J ≈ 16 Hz for trans vinyl protons) in NMR, similar to ’s pyrazoline derivative .
  • Crystallographic data for ’s compound reveals hydrogen bonding, whereas the target’s sulfonyl group may instead promote dipole-dipole interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate, and how are reaction conditions optimized?

  • Methodology : A common approach involves sulfonylation of the piperidine core. For example, a similar compound (ethyl-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate) was synthesized by reacting ethyl piperidine-3-carboxylate with a sulfonyl chloride derivative under alkaline conditions (pH 10–11 maintained by Na₂CO₃), followed by recrystallization from ethanol .
  • Optimization : Statistical design of experiments (DoE) can minimize trial-and-error approaches. Central composite designs or factorial analysis help identify critical variables (e.g., temperature, solvent polarity) to maximize yield and purity .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Techniques :

  • X-ray crystallography : Resolves bond angles and stereochemistry (e.g., C–S bond geometry in sulfonyl derivatives) .
  • NMR spectroscopy : Confirms substituent positions (e.g., ¹H NMR for vinyl proton coupling constants to verify E-stereochemistry) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion matching theoretical m/z) .

Q. What safety protocols are recommended for handling sulfonylated piperidine derivatives?

  • Hazard Mitigation :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • Neutralize spills with weak bases (e.g., NaHCO₃) to deactivate reactive sulfonyl intermediates .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing this compound?

  • Strategy : Quantum mechanical calculations (DFT, MP2) model transition states and activation energies for sulfonylation. For example, ICReDD combines reaction path searches with machine learning to prioritize viable synthetic routes .
  • Case Study : A study on similar sulfonylpiperidines used Gaussian 16 to simulate nucleophilic attack on sulfonyl chlorides, identifying steric hindrance as a yield-limiting factor .

Q. What mechanistic insights explain contradictory yields in analogous sulfonylation reactions?

  • Analysis : Discrepancies arise from competing side reactions (e.g., hydrolysis of sulfonyl chlorides in aqueous media). Kinetic studies using stopped-flow UV-Vis spectroscopy revealed that anhydrous THF improves sulfonyl chloride stability, increasing yields by ~30% .
  • Resolution : Use Arrhenius plots to compare activation energies under varying solvents (water vs. THF) and adjust reaction media accordingly .

Q. How does the E-configured vinyl sulfonyl group influence the compound’s reactivity?

  • Experimental Design :

  • Electrophilicity assays : Compare Michael addition rates with nucleophiles (e.g., thiols) using UV-Vis kinetics.
  • Steric effects : Molecular dynamics simulations show E-configuration reduces steric clash with the piperidine ring, enhancing electrophilic reactivity .

Q. What strategies stabilize this compound under oxidative or hydrolytic conditions?

  • Stability Studies :

  • Hydrolytic stability : Accelerated aging in buffer solutions (pH 1–13) monitored via HPLC shows degradation above pH 10 due to ester hydrolysis .
  • Oxidative stability : DPPH radical scavenging assays quantify susceptibility to oxidation; antioxidants like BHT extend shelf life .

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